N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide
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Overview
Description
“N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide” is a complex organic compound. It has a molecular weight of 307.15 . The IUPAC name for this compound is N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dichloropyrazine was used as a starting material in one method, and the hydrazine group of the compound was substituted via a nucleophilic reaction using hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
The chemical reactions of this compound could involve the triazole ring. Triazole compounds are known to show versatile biological activities due to their ability to bind with a variety of enzymes and receptors .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 307.15 and its InChI key is OHVOQBDXXOZTIK-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Chemical Properties
This compound serves as a precursor or intermediary in the synthesis of various heterocyclic compounds, demonstrating the diversity and versatility of its applications in chemical synthesis. For instance, researchers have developed methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridines, showcasing the utility of this compound in creating structures with potential biological activity (Huntsman & Balsells, 2005). Another study detailed a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines through an innovative oxidative N-N bond formation strategy, highlighting a novel application in synthetic chemistry (Zheng et al., 2014).
Biological Activities
Several studies have explored the potential biological activities of compounds synthesized using N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide as a starting point. For example, compounds with the [1,2,4]triazolo[1,5-a]pyridine moiety have shown promising herbicidal activity, indicating their potential in agricultural applications (Moran, 2003). Furthermore, derivatives synthesized from this compound have been evaluated for antimicrobial properties, contributing to the search for new therapeutic agents (Patel & Patel, 2015).
Advanced Materials and Applications
The compound's role extends beyond biological activities, contributing to the development of advanced materials. Research on Eu(iii) fluorinated β-diketone complexes, for instance, has leveraged similar structures to achieve high quantum efficiency and pure-red emitting properties, underscoring the compound's relevance in materials science (Bhat & Iftikhar, 2019).
Mechanism of Action
Target of Action
The compound, N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide, is a part of the 1,2,4-triazolo[4,3-a]pyrazine derivatives . These derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of these compounds are often enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound interacts with its target enzymes by forming specific interactions, which are facilitated by the hydrogen bond accepting and donating characteristics of its core structure . This interaction can inhibit the activity of the target enzymes, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the balance of pH in cells, affecting various cellular processes . Similarly, the inhibition of cholinesterase can increase the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Result of Action
The result of the compound’s action depends on the specific target and the type of interaction. For example, the inhibition of carbonic anhydrase can lead to a decrease in the rate of carbon dioxide transport from tissues to lungs . The inhibition of cholinesterase can lead to an increase in the duration of action of acetylcholine, resulting in prolonged muscle contraction .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O/c17-16(18,19)10-5-3-7-25-12(22-24-14(10)25)8-20-15(26)13-9-4-1-2-6-11(9)21-23-13/h1-7H,8H2,(H,20,26)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJDMQHKOARPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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